molecular formula C8H8N4O2 B13057145 2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one

2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one

Cat. No.: B13057145
M. Wt: 192.17 g/mol
InChI Key: JTQWOTQJGMFJRE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole derivative, followed by cyclization to form the desired triazolopyrimidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is unique due to its cyclopropyl and hydroxyl substituents, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-cyclopropyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8N4O2/c13-5-3-6(14)12-8(9-5)10-7(11-12)4-1-2-4/h3-4,14H,1-2H2,(H,9,10,11,13)

InChI Key

JTQWOTQJGMFJRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC(=O)NC3=N2)O

Origin of Product

United States

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